molecular formula C15H17BO5 B1591206 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid CAS No. 870718-09-5

3-(3,5-Dimethoxybenzyloxy)phenylboronic acid

Cat. No.: B1591206
CAS No.: 870718-09-5
M. Wt: 288.11 g/mol
InChI Key: AJLNRXRMGFVLDN-UHFFFAOYSA-N
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Description

3-(3,5-Dimethoxybenzyloxy)phenylboronic acid is an organic compound with the molecular formula C15H17BO5. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl group substituted with a 3,5-dimethoxybenzyloxy moiety. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dimethoxybenzyl alcohol and phenylboronic acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., potassium carbonate) and a solvent (e.g., tetrahydrofuran).

    Coupling Reaction: The key step involves the coupling of the 3,5-dimethoxybenzyl alcohol with phenylboronic acid using a palladium catalyst.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale reactors and purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethoxybenzyloxy)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, in Suzuki-Miyaura coupling reactions, the primary products are biaryl compounds .

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid involves its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the synthesis of complex molecules. The compound’s reactivity is influenced by the presence of the 3,5-dimethoxybenzyloxy group, which can affect its electronic properties and reactivity .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethoxyphenylboronic acid: Similar in structure but lacks the benzyloxy group.

    Phenylboronic acid: A simpler boronic acid without the methoxy and benzyloxy substituents.

    3,5-Dimethylphenylboronic acid: Contains methyl groups instead of methoxy groups.

Uniqueness

3-(3,5-Dimethoxybenzyloxy)phenylboronic acid is unique due to the presence of both the 3,5-dimethoxybenzyloxy group and the boronic acid functionality. This combination imparts specific reactivity and properties that make it valuable in various chemical and biological applications .

Properties

IUPAC Name

[3-[(3,5-dimethoxyphenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BO5/c1-19-14-6-11(7-15(9-14)20-2)10-21-13-5-3-4-12(8-13)16(17)18/h3-9,17-18H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLNRXRMGFVLDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCC2=CC(=CC(=C2)OC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584506
Record name {3-[(3,5-Dimethoxyphenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870718-09-5
Record name {3-[(3,5-Dimethoxyphenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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